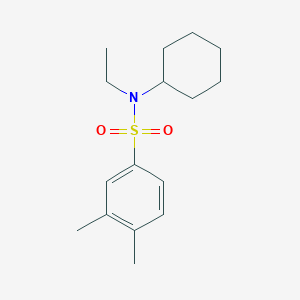![molecular formula C17H21NO3S B226394 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MNPA is a piperidine derivative that has a sulfonamide group attached to a naphthalene ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is not fully understood, but it is believed to involve the inhibition of various enzymes, as mentioned earlier. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to bind to the active site of carbonic anhydrase and acetylcholinesterase, preventing the normal functioning of these enzymes. This inhibition can lead to a decrease in the production of certain substances, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to possess various biochemical and physiological effects. In animal studies, 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to possess anticonvulsant and analgesic properties, as mentioned earlier. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has also been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is its potential as a new drug candidate for the treatment of various diseases. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to possess various properties that make it a promising candidate for the development of new drugs. However, one of the limitations of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is its potential toxicity. Further studies are needed to fully understand the toxicity profile of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine and its potential side effects.
Orientations Futures
There are several future directions for the study of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine. One potential direction is the development of new drugs based on the structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine. Researchers can use the structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine as a starting point to develop new compounds with improved properties. Another potential direction is the study of the toxicity profile of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine and its potential side effects. Further studies are needed to fully understand the safety profile of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine before it can be used as a new drug candidate. Additionally, the study of the mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine can provide valuable insights into the functioning of various enzymes and their potential as drug targets.
Méthodes De Synthèse
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methoxy-2-naphthalenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials or reagents, but the overall process remains similar.
Applications De Recherche Scientifique
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been studied extensively for its potential use in medicinal chemistry. One of the main applications of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is as a potential inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has also been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propriétés
Nom du produit |
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine |
|---|---|
Formule moléculaire |
C17H21NO3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-(6-methoxynaphthalen-2-yl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C17H21NO3S/c1-13-7-9-18(10-8-13)22(19,20)17-6-4-14-11-16(21-2)5-3-15(14)12-17/h3-6,11-13H,7-10H2,1-2H3 |
Clé InChI |
VOPYZRHPPIZGBI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)


![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)






![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)